

In-Depth Technical Guide: 3,4,5-Trichloropyridine

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Compound of Interest

Compound Name: 3,4,5-Trichloropyridine

Cat. No.: B1364703

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,4,5-Trichloropyridine**, a halogenated pyridine derivative with significant applications in the agrochemical and pharmaceutical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of novel compounds.

Chemical and Physical Properties

3,4,5-Trichloropyridine is a crystalline solid at room temperature, appearing as an off-white to yellow or pale brown powder.^{[1][2]} It is recognized for its utility as a versatile intermediate in organic synthesis. The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

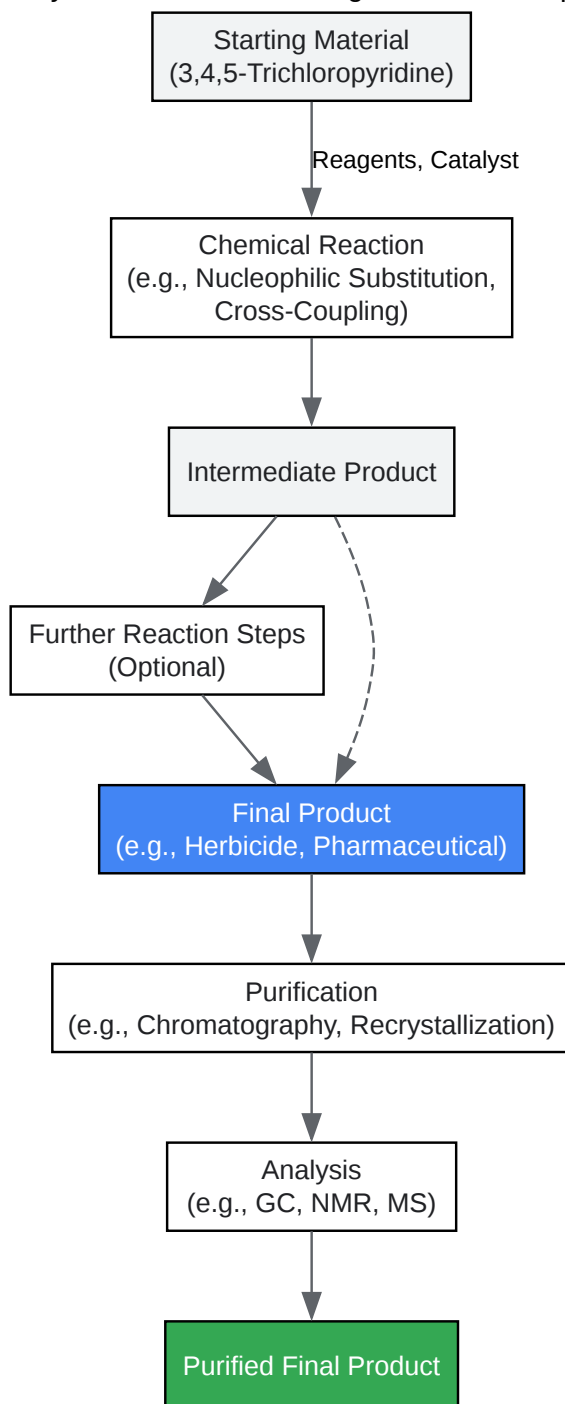
Property	Value	Reference
CAS Number	33216-52-3	[1][2][3][4]
Molecular Formula	C ₅ H ₂ Cl ₃ N	[1][2][3][4]
Molecular Weight	182.44 g/mol	[1][3]
Appearance	Off-white to yellow crystalline powder; White to cream to pale brown crystalline powder or powder	[1][2]
Purity (Assay by GC)	≥ 98%; ≥97.5%	[1][2]
Melting Point	70-77 °C	[2]
IUPAC Name	3,4,5-trichloropyridine	[2]
InChI Key	KKWRVUBDCJQHBZ-UHFFFAOYSA-N	[2]
SMILES	<chem>C1C=CN=CC(Cl)=C1Cl</chem>	[2]
MDL Number	MFCD00051685	[1]
PubChem ID	3786531	[1]
Storage Conditions	0-8°C; 10°C - 25°C	[1][4]

Applications in Synthesis

3,4,5-Trichloropyridine serves as a critical starting material and intermediate in various synthetic pathways, particularly in the creation of agrochemicals and pharmaceuticals.[1] Its chlorinated pyridine ring structure allows for diverse chemical modifications, leading to the development of herbicides, fungicides, and bioactive molecules for therapeutic applications.[1] It is also utilized in material science for creating specialized polymers and coatings.[1]

A generalized workflow for the utilization of **3,4,5-Trichloropyridine** as a synthetic intermediate is depicted below. This process typically involves the initial synthesis or procurement of the starting material, followed by one or more reaction steps to introduce new functional groups, and concludes with the purification and analysis of the final product.

General Synthetic Workflow Using 3,4,5-Trichloropyridine

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Caption: General Synthetic Workflow.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3,4,5-Trichloropyridine** are not readily available in the provided search results, a general methodology for its handling and use in subsequent reactions can be inferred. The following outlines a generalized protocol for a nucleophilic aromatic substitution reaction, a common transformation for polychlorinated pyridines.

Objective: To synthesize a monosubstituted trichloropyridine derivative.

Materials:

- **3,4,5-Trichloropyridine**
- Nucleophile (e.g., an amine, alkoxide, or thiol)
- Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
- Base (if required, e.g., K_2CO_3 , NaH)
- Reaction vessel with magnetic stirrer and reflux condenser
- Inert atmosphere (e.g., Nitrogen or Argon)
- Standard laboratory glassware
- Purification apparatus (e.g., column chromatography setup)
- Analytical instruments (e.g., GC-MS, NMR)

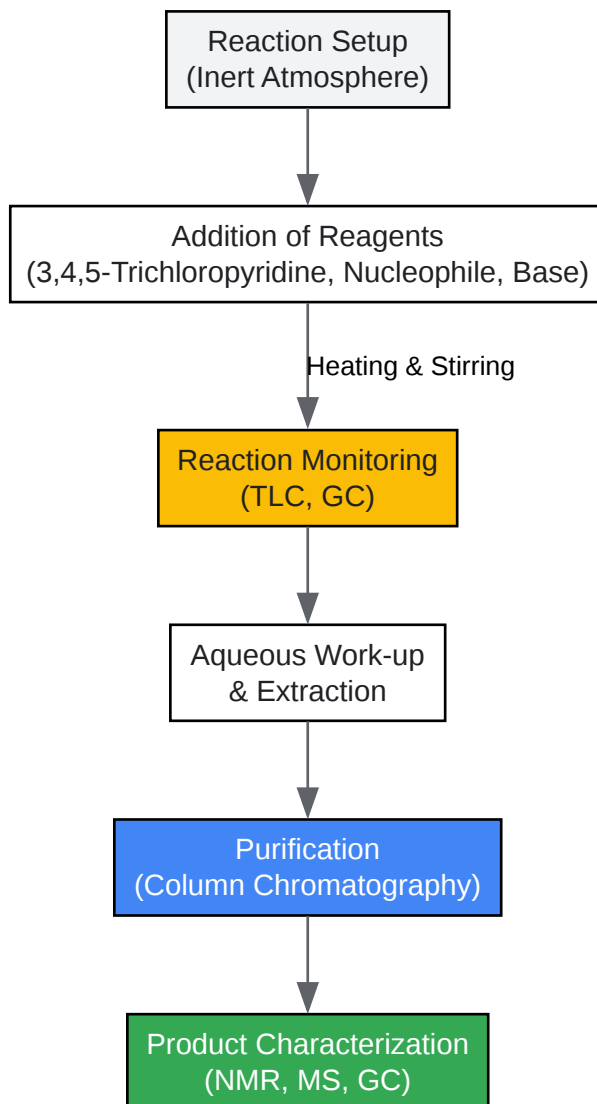
Procedure:

- **Reaction Setup:** In a clean, dry reaction vessel, dissolve **3,4,5-Trichloropyridine** in the chosen aprotic polar solvent under an inert atmosphere.
- **Addition of Reagents:** Add the nucleophile and any necessary base to the reaction mixture. The molar ratio of the reactants should be carefully controlled to favor monosubstitution.

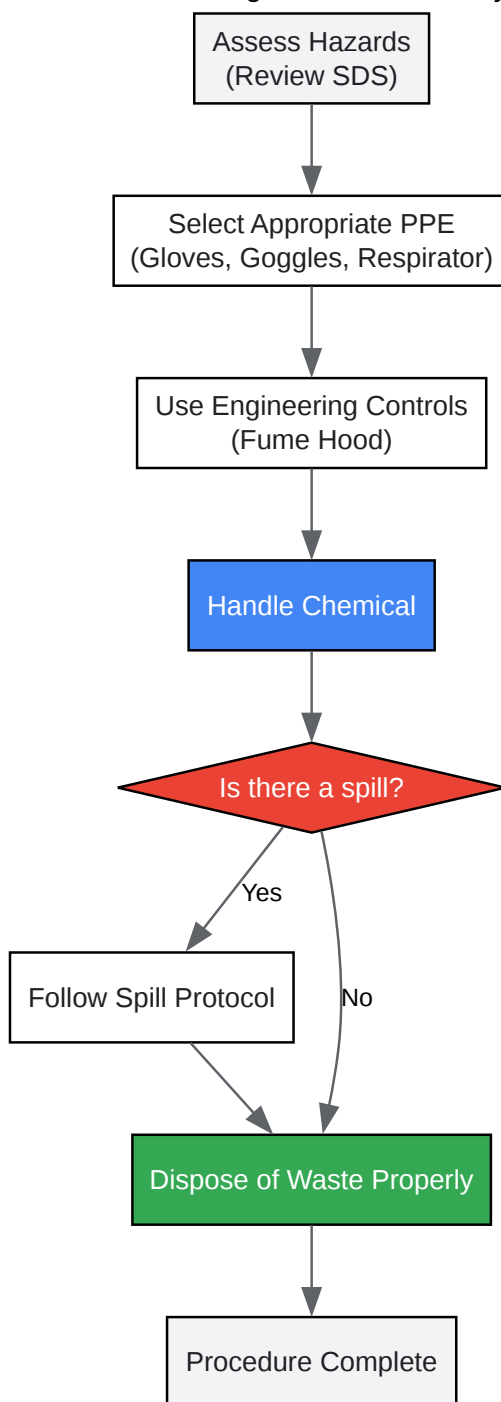
- **Reaction Conditions:** Heat the mixture to the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the nucleophile) and stir for a predetermined time. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
- **Purification:** Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel or recrystallization to obtain the desired substituted pyridine.
- **Analysis:** Characterize the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to confirm its identity and purity.

The logical flow of this experimental procedure is illustrated in the diagram below.

Experimental Workflow for Nucleophilic Substitution



Chemical Handling Decision Pathway

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